molecular formula C12H10ClNO4S2 B6267206 2-(5-chlorothiophene-2-sulfonamido)-3-methylbenzoic acid CAS No. 1051261-49-4

2-(5-chlorothiophene-2-sulfonamido)-3-methylbenzoic acid

Cat. No. B6267206
CAS RN: 1051261-49-4
M. Wt: 331.8
InChI Key:
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Description

5-Chlorothiophene-2-sulfonamide is an aromatic sulfonamide . It has a molecular weight of 198.67 . It’s used in the synthesis of non-benzofused bicyclo[4.2.1]nonanes .


Synthesis Analysis

5-Chlorothiophene-2-sulfonamide undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide .


Molecular Structure Analysis

The molecular structure of 5-Chlorothiophene-2-sulfonamide is represented by the SMILES string NS(=O)(=O)c1ccc(Cl)s1 . The InChI representation is 1S/C4H4ClNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) .


Chemical Reactions Analysis

As mentioned earlier, 5-Chlorothiophene-2-sulfonamide undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol .


Physical And Chemical Properties Analysis

5-Chlorothiophene-2-sulfonamide has a melting point of 113-117 °C . It’s stored at a temperature of 28 C .

Safety and Hazards

5-Chlorothiophene-2-sulfonamide is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-chlorothiophene-2-sulfonamido)-3-methylbenzoic acid involves the sulfonation of 5-chlorothiophene-2-amine, followed by coupling with 3-methylbenzoic acid. The resulting intermediate is then oxidized to yield the final product.", "Starting Materials": [ "5-chlorothiophene-2-amine", "sulfuric acid", "3-methylbenzoic acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "hydrogen peroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Sulfonation of 5-chlorothiophene-2-amine with sulfuric acid to yield 5-chlorothiophene-2-sulfonic acid", "Step 2: Conversion of 5-chlorothiophene-2-sulfonic acid to the diazonium salt using sodium nitrite and hydrochloric acid", "Step 3: Reduction of the diazonium salt with sodium sulfite to yield 5-chlorothiophene-2-amine", "Step 4: Coupling of 5-chlorothiophene-2-amine with 3-methylbenzoic acid using sodium hydroxide to yield the intermediate", "Step 5: Oxidation of the intermediate with hydrogen peroxide to yield 2-(5-chlorothiophene-2-sulfonamido)-3-methylbenzoic acid", "Step 6: Isolation of the product by extraction with ethyl acetate and drying" ] }

CAS RN

1051261-49-4

Product Name

2-(5-chlorothiophene-2-sulfonamido)-3-methylbenzoic acid

Molecular Formula

C12H10ClNO4S2

Molecular Weight

331.8

Purity

95

Origin of Product

United States

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